

Physical and chemical properties of 6-Bromoquinoxaline

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Compound of Interest

Compound Name: 6-Bromoquinoxaline

Cat. No.: B1268447

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6-Bromoquinoxaline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinoxaline is a halogenated heterocyclic compound built upon a quinoxaline core, which consists of a benzene ring fused to a pyrazine ring.^[1] Its chemical structure, featuring a reactive bromine atom, makes it a valuable and versatile building block in medicinal chemistry and materials science. The quinoxaline scaffold itself is recognized as a "privileged structure," frequently appearing in compounds with a wide array of biological activities.^[2] The presence of the bromo-substituent at the 6-position provides a key handle for introducing molecular diversity through various cross-coupling reactions, enabling the synthesis of complex molecules for drug discovery and the development of functional organic materials. This guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of **6-Bromoquinoxaline**, along with detailed experimental protocols and an exploration of the biological activities associated with its derivatives.

Physical and Chemical Properties

The physicochemical properties of **6-Bromoquinoxaline** are crucial for its handling, reaction optimization, and formulation. While experimental data for some properties like solubility and

pKa are limited, reliable data and predictions are summarized below.

Table 1: Core Physical and Chemical Properties of 6-Bromoquinoxaline

Property	Value	Source(s)
CAS Number	50998-17-9	[1]
Molecular Formula	C ₈ H ₅ BrN ₂	[1]
Molecular Weight	209.04 g/mol	
Appearance	Light yellow to orange powder/crystal	N/A
Melting Point	48-58 °C	
Boiling Point	149 °C @ 18 mmHg	N/A
pKa (of parent Quinoxaline)	0.56 (Weak Base)	
LogP (Predicted)	2.2	

Table 2: Solubility Profile of 6-Bromoquinoxaline

Solvent	Solubility	Notes
Water	Sparingly soluble	Parent quinoxaline is water-soluble.
Ethyl Acetate	Soluble	Commonly used as an extraction solvent in its synthesis.
Glacial Acetic Acid	Soluble	Used as a solvent for its synthesis.
Dimethylformamide (DMF)	Soluble	Used as a solvent for its synthesis.
Chloroform (CDCl ₃)	Soluble	Suitable for NMR analysis.
Dimethyl Sulfoxide (DMSO-d ₆)	Soluble	Suitable for NMR analysis.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **6-Bromoquinoxaline**.

Table 3: Predicted ^1H and ^{13}C NMR Spectral Data (in CDCl_3)

Note: The following chemical shifts are predicted based on the analysis of quinoxaline and related bromo-substituted heterocyclic compounds. Actual experimental values may vary slightly.

^1H NMR (Proton NMR)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.85	d	$J \approx 2.0$ Hz	H-2
~8.83	d	$J \approx 2.0$ Hz	H-3
~8.20	d	$J \approx 2.2$ Hz	H-5
~8.05	d	$J \approx 9.0$ Hz	H-8

| ~7.80 | dd | $J \approx 9.0, 2.2$ Hz | H-7 |

^{13}C NMR (Carbon-13 NMR)

Chemical Shift (δ , ppm)	Assignment
~146.0	C-2
~145.5	C-3
~142.0	C-8a
~140.5	C-4a
~133.0	C-7
~131.0	C-5
~130.0	C-8

| ~122.0 | C-6 |

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic
1620-1580	C=N Stretch	Pyrazine Ring
1550-1450	C=C Stretch	Aromatic Rings
< 1000	C-Br Stretch	Aryl Halide

Table 5: Mass Spectrometry (MS) Data

m/z	Interpretation	Notes
210	$[M+2]^+$	Molecular ion peak corresponding to the ^{81}Br isotope.
208	$[M]^+$	Molecular ion peak corresponding to the ^{79}Br isotope.
75	Fragment	A common fragment in the mass spectrum.

Chemical Reactivity and Synthesis

6-Bromoquinoxaline serves as a key intermediate for creating more complex molecules, primarily through palladium-catalyzed cross-coupling reactions that functionalize the C6-position.

Reactivity Profile

The bromine atom on the quinoxaline ring is susceptible to replacement via several powerful C-C and C-N bond-forming reactions, including:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
- Heck Reaction: Reaction with alkenes to form substituted alkenes.
- Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form amino-substituted quinoxalines.

These reactions allow for the attachment of a wide variety of substituents, which is a cornerstone of modern drug discovery.

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromoquinoxaline via Bromination

This protocol describes the synthesis of **6-Bromoquinoxaline** from quinoxaline.

Materials:

- Quinoxaline
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (catalytic amount)
- Glacial Acetic Acid
- Saturated Sodium Carbonate solution
- Ethyl Acetate
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve quinoxaline (1.0 eq) in glacial acetic acid.
- Add N-Bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of benzoyl peroxide to the solution.
- Heat the reaction mixture at reflux temperature for approximately 20 hours under an inert atmosphere.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
- Dilute the residue with a saturated solution of sodium carbonate and extract the product with ethyl acetate (2x).

- Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
- Purify the crude **6-Bromoquinoxaline** by column chromatography.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction

This general protocol is adapted from procedures for similar aryl bromides and can be used to functionalize **6-Bromoquinoxaline**.

Materials:

- **6-Bromoquinoxaline** (1.0 eq)
- Arylboronic acid (1.2 - 1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2 \cdot \text{CH}_2\text{Cl}_2$, 5 mol%)
- Base (e.g., K_2CO_3 or K_3PO_4 , 2.0-3.0 eq)
- Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

- To a flame-dried reaction vessel, add **6-Bromoquinoxaline**, the arylboronic acid, the palladium catalyst, and the base.
- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the degassed solvent system via syringe.
- Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting coupled product by column chromatography.

Protocol 3: General Method for Spectroscopic Analysis

NMR Spectroscopy:

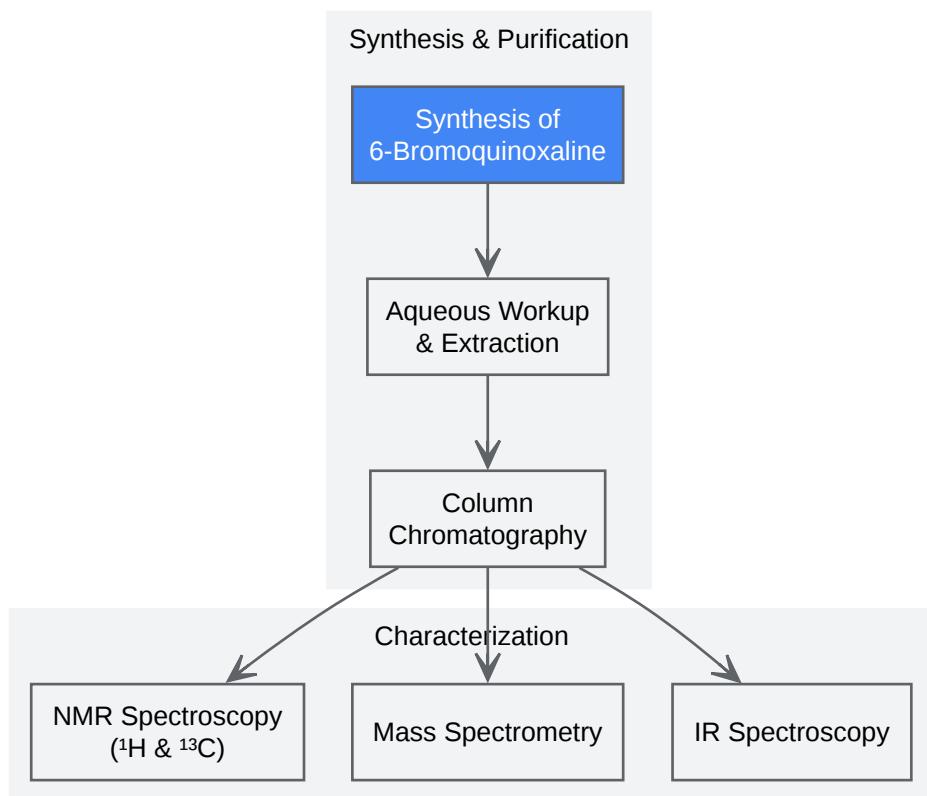
- Dissolve 5-10 mg of the purified **6-Bromoquinoxaline** in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like TMS.

IR Spectroscopy:

- Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
- Record a background spectrum of the empty sample holder or clean ATR crystal.
- Record the spectrum of the sample and identify the characteristic absorption bands.

Mass Spectrometry:

- Introduce the sample into the mass spectrometer via a suitable method like GC-MS or direct insertion probe.
- Acquire the mass spectrum over an appropriate m/z range and analyze the molecular ion peak and fragmentation pattern.



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General workflow for the synthesis and characterization of **6-Bromoquinoxaline**.

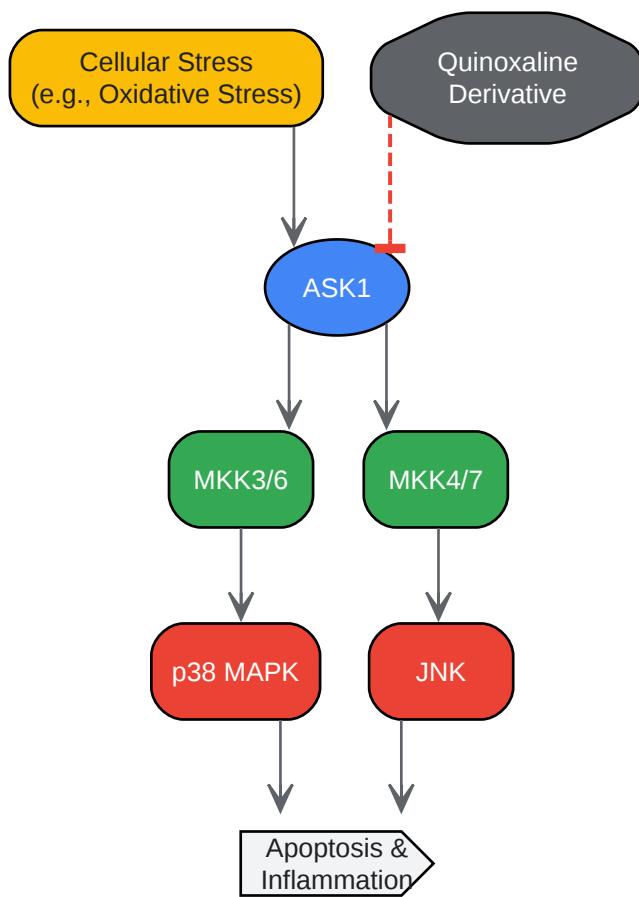
Biological Activity of Quinoxaline Derivatives

While **6-Bromoquinoxaline** is primarily a synthetic intermediate, the quinoxaline scaffold it contains is a key feature in many biologically active molecules. Derivatives synthesized from **6-Bromoquinoxaline** have shown significant potential in various therapeutic areas.

- **Anticancer Activity:** Many quinoxaline derivatives exhibit potent cytotoxic effects against a range of cancer cell lines. Their mechanisms often involve the induction of apoptosis.
- **Antimicrobial Activity:** Analogs have demonstrated promising activity against various pathogenic bacteria and fungi.
- **Neuroprotective Activity:** Certain quinoxaline derivatives act as antagonists of AMPA receptors, which are implicated in neurodegenerative diseases.

Signaling Pathway Involvement: ASK1 Inhibition

A notable example of a molecular target for quinoxaline derivatives is the Apoptosis Signal-Regulating Kinase 1 (ASK1). ASK1 is a key component of the MAPK signaling cascade, which responds to cellular stresses like oxidative stress and inflammation. Overactivation of the ASK1 pathway can lead to apoptosis and fibrosis. A dibromo-substituted quinoxaline has been identified as a potent inhibitor of ASK1, highlighting a potential therapeutic strategy for diseases such as non-alcoholic fatty liver disease. Inhibition of ASK1 can prevent the downstream activation of JNK and p38 kinases, thereby mitigating cellular damage.



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ASK1 signaling pathway, a target for bioactive quinoxaline derivatives.

Conclusion

6-Bromoquinoxaline is a fundamentally important heterocyclic compound whose value lies in its role as a versatile synthetic precursor. Its well-defined physical and spectroscopic

properties, coupled with its reactivity in modern cross-coupling reactions, make it an indispensable tool for medicinal chemists and materials scientists. The broad spectrum of biological activities exhibited by its derivatives, particularly in oncology and neuropharmacology, ensures that **6-Bromoquinoxaline** will continue to be a focal point for research and development in the creation of novel therapeutic agents and functional materials.

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References

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